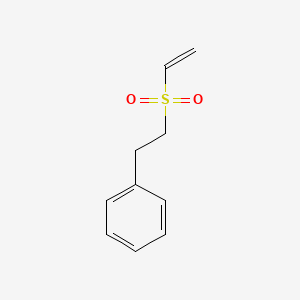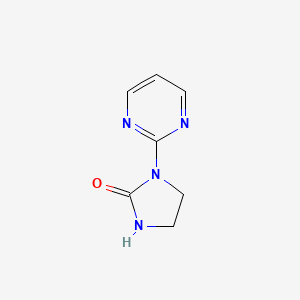
1-(Pyrimidin-2-yl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-2-yl)imidazolidin-2-one is a heterocyclic compound that features both pyrimidine and imidazolidinone rings. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-2-yl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide . This reaction typically occurs in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Another method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as the use of carbon dioxide as a carbonyl source, are common practices to enhance sustainability and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyrimidin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized to create complex molecules with potential biological activity .
Applications De Recherche Scientifique
1-(Pyrimidin-2-yl)imidazolidin-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with receptors and other proteins, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Pyrimidin-2-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazolidin-2-one: Lacks the pyrimidine ring, making it less versatile in certain applications.
Benzimidazolidin-2-one: Contains a benzene ring instead of a pyrimidine ring, leading to different chemical properties and applications.
Pyrimidin-2-yl derivatives: Compounds with only the pyrimidine ring, which may have different reactivity and biological activity compared to the imidazolidinone derivatives.
The uniqueness of this compound lies in its dual-ring structure, which provides a combination of properties from both pyrimidine and imidazolidinone, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
53159-74-3 |
|---|---|
Formule moléculaire |
C7H8N4O |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
1-pyrimidin-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C7H8N4O/c12-7-10-4-5-11(7)6-8-2-1-3-9-6/h1-3H,4-5H2,(H,10,12) |
Clé InChI |
JQNKNJCSTPSZRP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
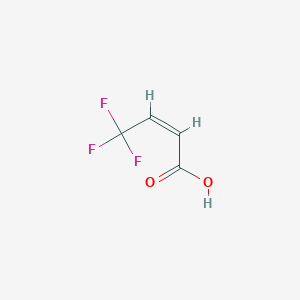

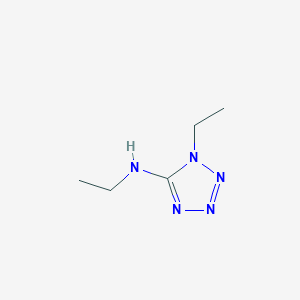
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
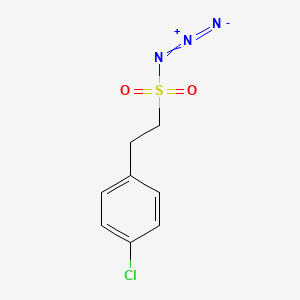
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
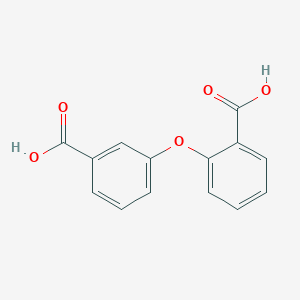
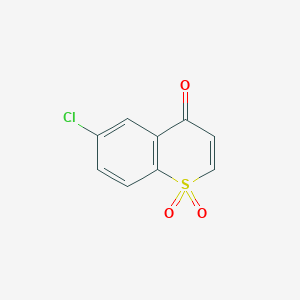


![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)
